![molecular formula C20H20 B14423170 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene CAS No. 80949-71-9](/img/structure/B14423170.png)
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-diphenylbicyclo[410]hept-2-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cycloheptene ring
准备方法
The synthesis of 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cycloisomerization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
化学反应分析
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where reagents like sodium amide or organolithium compounds are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce fully saturated bicyclic compounds.
科学研究应用
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
相似化合物的比较
Similar compounds to 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene include other bicyclic structures such as:
Bicyclo[3.1.1]hept-2-ene: Known for its use in organic synthesis and as a precursor to various natural products.
Bicyclo[3.2.0]hept-2-en-6-one: Used in the synthesis of Corey’s lactone and other complex molecules.
The uniqueness of 3-Methyl-1,2-diphenylbicyclo[41
属性
CAS 编号 |
80949-71-9 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-12-13-18-14-20(18,17-10-6-3-7-11-17)19(15)16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChI 键 |
XUWABMUEEFTBNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2(CC2CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
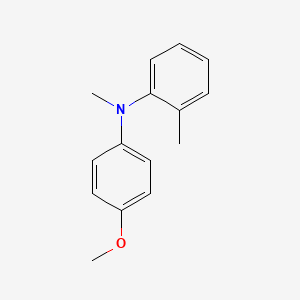
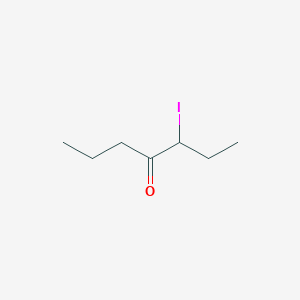
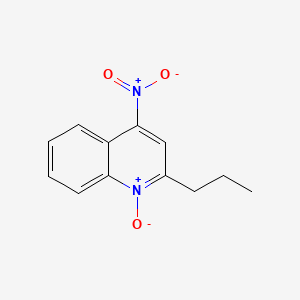
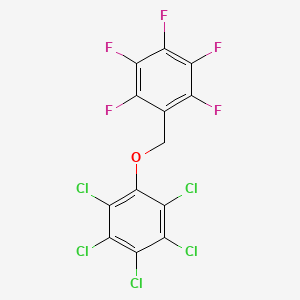
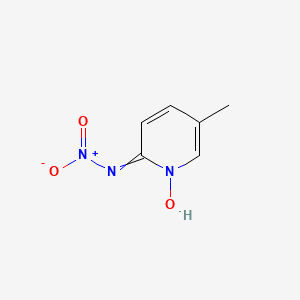
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

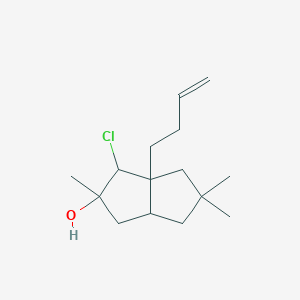
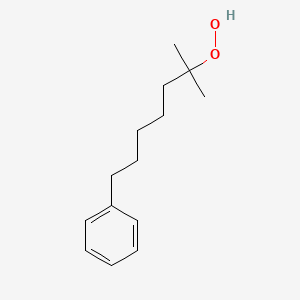
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
